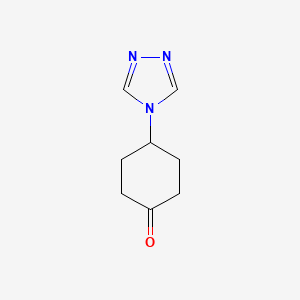

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

概要

説明

“4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a versatile structure found in many pharmaceuticals and agrochemicals . It’s also used as a broad-spectrum pesticide and fungicide .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to create 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” can be determined by single X-ray crystal diffraction . Further characterization can be done by elemental analysis, IR, TGA and PXRD .Chemical Reactions Analysis

The 1,2,4-triazole ring can participate in various chemical reactions. For example, it can act as a directing group for Ru-catalyzed C-H arylation . It can also undergo a Pd-catalyzed intramolecular C-H functionalization reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as IR spectroscopy . The IR absorption spectra can provide information about the presence of different functional groups in the compound .科学的研究の応用

Antitumor Applications

- Directed Synthesis for Antitumor Substances : The synthesis of new derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) from 4-amin0-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides, aiming at potential antitumor applications. However, a substance synthesized, compound (3w), did not show effective inhibition of tumor cells at the studied dose (Saidov, Georgiyants, & Demchenko, 2014).

Fungicidal Activity

- Synthesis and Fungicidal Activity of Triorganotin Compounds : A study on the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and their antifungal activities against various fungi. These compounds show promising antifungal properties (Li et al., 2010).

Antiproliferative and Antiinflammatory Activity

- Antiproliferative and Antiinflammatory Properties : Research on a new 1,2,4-triazole derivative, specifically its synthesis, crystal structure, and biological activity. This compound was screened for antiproliferative and antiinflammatory activity, indicating potential therapeutic applications (Mazur et al., 2011).

Electrochemical and Photophysical Properties

- Electrochemical and Photophysical Properties of Conjugated Copolymers : The synthesis of polymers containing 4-(biphenyl-4-yl)-4′-tert butylspiro and other related compounds, focusing on their thermal stability, electrochemical, and optical properties. These materials exhibit fluorescent properties and potential applications in photophysical research (Deniz et al., 2013).

Safety and Hazards

将来の方向性

The future research directions could involve exploring the potential applications of “4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one” and its derivatives in various fields such as medicine and agriculture. More studies could be conducted to understand its mechanism of action, especially its anticancer properties .

作用機序

Action Environment:

Environmental factors play a role:

: Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane : Reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with cyclohexanone : A review on ‘triazoles’: their chemistry, synthesis and applications : 4H-1,2,4-Triazole Scaffold: Synthesis and Biological Applications : Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane

特性

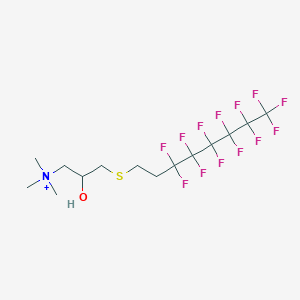

IUPAC Name |

4-(1,2,4-triazol-4-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDFBGOYELGYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B3295684.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295686.png)

![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295697.png)

![5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole](/img/structure/B3295768.png)

![[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B3295771.png)